disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate

Description

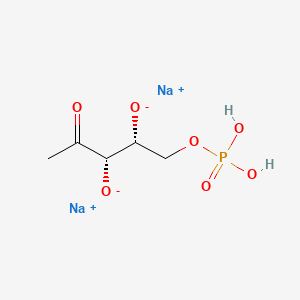

Disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate, commonly referred to as D-ribose 5-phosphate disodium salt hydrate (CAS 18265-46-8), is a critical intermediate in biochemical pathways. Its molecular formula is C₅H₉Na₂O₈P, and it exists as a hydrate with 85% purity in commercial preparations .

Properties

Molecular Formula |

C5H9Na2O7P |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate |

InChI |

InChI=1S/C5H9O7P.2Na/c1-3(6)5(8)4(7)2-12-13(9,10)11;;/h4-5H,2H2,1H3,(H2,9,10,11);;/q-2;2*+1/t4-,5-;;/m1../s1 |

InChI Key |

TZEHRPZLOHKDSZ-ALUAXPQUSA-N |

Isomeric SMILES |

CC(=O)[C@H]([C@@H](COP(=O)(O)O)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

CC(=O)C(C(COP(=O)(O)O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Overview

One of the primary methods involves phosphonylation of a suitable ribose derivative, followed by stereoselective oxidation and disodium salt formation. This approach leverages the structural similarity of the target compound to ribose phosphates, facilitating regio- and stereoselective modifications.

Stepwise Procedure

Notes

- The stereochemistry at positions 2 and 3 is controlled by the stereoselectivity of the phosphonylation and oxidation steps.

- Reaction conditions such as temperature, pH, and solvent polarity are critical to achieving high stereoselectivity and yield.

Synthesis via Phosphorylating Agents and Oxidation

Overview

Another method involves direct phosphorylation of a suitable precursor, such as a dihydroxypentane derivative, followed by oxidation and salt formation.

Stepwise Procedure

Notes

- The stereochemistry at C2 and C3 is maintained via stereoselective phosphorylation.

- Control of oxidation conditions ensures the formation of the oxo group at position 4.

Enzymatic and Biocatalytic Approaches (Emerging Methods)

Overview

Recent advances suggest enzymatic methods for stereoselective synthesis, utilizing phosphotransferases or oxidases to achieve high stereoselectivity under mild conditions.

Process Summary

- Use of specific enzymes to transfer phosphate groups to precursor molecules.

- Oxidative enzymes to introduce the oxo group at the desired position.

- Purification of the disodium salt via crystallization or ion-exchange chromatography.

Notes

- These methods are still under development but offer high stereoselectivity and environmentally friendly conditions.

- Suitable for large-scale synthesis in pharmaceutical applications.

Data Table Summarizing Preparation Methods

Notes and Considerations for Laboratory Synthesis

- Reaction Conditions: Precise temperature control (often between 0°C and 50°C) is essential during phosphorylation and oxidation steps.

- Purification: Crystallization, ion-exchange chromatography, or preparative HPLC are employed to isolate the pure disodium salt.

- Stereochemical Purity: Stereoselective control is critical; employing chiral auxiliaries or stereoselective enzymes can enhance enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

Fosfomycin disodium undergoes several types of chemical reactions, including:

Oxidation: Fosfomycin can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert fosfomycin into different reduced forms.

Substitution: Fosfomycin can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of fosfomycin can produce different oxidized derivatives, while reduction can yield reduced forms of fosfomycin .

Scientific Research Applications

Fosfomycin disodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of phosphonic acid chemistry and epoxide ring reactivity.

Biology: Employed in research on bacterial cell wall synthesis and antibiotic resistance mechanisms.

Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.

Mechanism of Action

Fosfomycin disodium exerts its effects by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is essential for bacterial cell wall synthesis. By blocking this enzyme, fosfomycin prevents the formation of N-acetylmuramic acid, a critical component of the peptidoglycan layer in bacterial cell walls . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Overview

The compound belongs to the sugar phosphate family, which includes molecules with phosphate groups attached to carbohydrate backbones. Below is a comparative analysis with analogous compounds:

Table 1: Comparative Properties of Sugar Phosphates

Key Observations:

Structural Differences:

- Phosphate Position: D-ribose 5-phosphate has a phosphate group at the 5th carbon, distinguishing it from glucose 6-phosphate (6th carbon) and erythrose 4-phosphate (4th carbon).

- Stereochemistry: The (2R,3S) configuration in D-ribose 5-phosphate enables specific enzyme interactions in the PPP, unlike the (3R,4R) configuration in ribulose 5-phosphate .

Functional Divergence:

- While glucose 6-phosphate initiates the PPP, D-ribose 5-phosphate is a downstream product, emphasizing its role in nucleotide synthesis rather than redox balance.

- Erythrose 4-phosphate, though structurally simpler, participates in plant metabolism and aromatic compound synthesis, unlike D-ribose 5-phosphate’s focus on nucleic acids .

Stability and Handling

- D-ribose 5-phosphate disodium salt exhibits hygroscopicity , necessitating storage at -20°C to prevent degradation. This contrasts with glucose 6-phosphate, which is more stable at room temperature .

- Its 85% purity (vs. >95% for glucose 6-phosphate) reflects challenges in isolating phosphorylated sugars due to competing enzymatic side reactions .

Metabolic Pathway Efficiency

- Studies show that D-ribose 5-phosphate accumulates under high NADPH demand, whereas ribulose 5-phosphate dominates in carbon flux toward the Calvin cycle in photosynthetic organisms .

- In cancer cells, overexpression of PPP enzymes increases D-ribose 5-phosphate production, linking it to rapid nucleotide synthesis in tumors .

Lumping Strategy Relevance

- The lumping strategy (grouping structurally similar compounds) applies to sugar phosphates in atmospheric models but fails in metabolic studies due to their distinct enzymatic specificities . For example, lumping D-ribose 5-phosphate with fructose 6-phosphate would overlook its unique role in nucleotide biosynthesis .

Biological Activity

Disodium (2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate, commonly known as fosfomycin disodium, is a phosphonic acid antibiotic with significant biological activity. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉Na₂O₇P |

| Molecular Weight | 258.07 g/mol |

| IUPAC Name | Disodium (2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate |

| CAS Number | 798554-58-2 |

Fosfomycin disodium primarily acts by inhibiting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial for bacterial cell wall synthesis. By blocking this enzyme, fosfomycin prevents the formation of N-acetylmuramic acid, a vital component of the peptidoglycan layer in bacterial cell walls. This mechanism leads to the bactericidal effect against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

Biological Activity and Therapeutic Applications

Fosfomycin disodium has been extensively studied for its antibacterial properties and potential therapeutic applications:

- Antibiotic Resistance : It has shown effectiveness against various strains of bacteria that are resistant to other antibiotics. Research indicates its utility in treating infections caused by multidrug-resistant organisms such as Escherichia coli and Staphylococcus aureus .

- Bacterial Cell Wall Synthesis : The compound is utilized in research focusing on bacterial cell wall synthesis and the mechanisms underlying antibiotic resistance. Its unique mode of action differentiates it from other antibiotics, making it a valuable model compound in pharmacological studies .

- Clinical Use : Fosfomycin is clinically used for treating uncomplicated urinary tract infections due to its favorable pharmacokinetic profile and ability to achieve high concentrations in urine. Its application extends to treating infections caused by resistant bacteria, highlighting its role in modern antibiotic therapy .

Case Studies

Several studies have documented the effectiveness of fosfomycin disodium:

- Study on Urinary Tract Infections : A clinical trial demonstrated that fosfomycin was effective in treating uncomplicated urinary tract infections caused by resistant strains of E. coli, with a significant cure rate compared to traditional antibiotics .

- Combination Therapy : Research has shown that fosfomycin can be effectively combined with other antibiotics to enhance efficacy against resistant bacterial strains. One study reported improved outcomes in patients with severe infections when fosfomycin was used alongside beta-lactam antibiotics .

Comparative Analysis

To illustrate the unique properties of fosfomycin disodium compared to similar compounds, the following table summarizes key differences:

| Compound | Mechanism of Action | Spectrum of Activity | Clinical Use |

|---|---|---|---|

| Fosfomycin Disodium | Inhibits MurA enzyme | Broad-spectrum | Urinary tract infections |

| Phosphomycin | Similar mechanism but less effective on Gram-negative | Narrower spectrum | Limited clinical use |

| Epoxypropylphosphonic Acid | Different biological activities | Varies | Experimental applications |

Q & A

Q. What are the recommended methods for synthesizing disodium;(2R,3S)-4-oxo-1-phosphonooxypentane-2,3-diolate with high purity?

- Methodological Answer : The synthesis typically involves phosphorylation of D-ribose or 2-deoxy-D-ribose precursors, followed by sodium salt formation. Key steps include:

Enzymatic phosphorylation : Use ribokinase or deoxyribokinase to phosphorylate the sugar moiety in a buffered system (pH 7.4–8.0) with ATP as a phosphate donor .

Chemical purification : Employ ion-exchange chromatography (e.g., DEAE-Sephadex) to isolate the phosphorylated product.

Salt formation : React with sodium hydroxide to generate the disodium salt, followed by lyophilization for stability .

Purity (≥85%) is verified via HPLC with UV detection at 260 nm .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm stereochemistry (2R,3S configuration) and hydroxyl/oxo group positions. For example, the oxo group at C4 appears as a singlet near δ 210 ppm in ¹³C NMR .

- ³¹P NMR : Detect the phosphonooxy group (δ ~0–5 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS in negative ion mode to observe the [M–2Na]²⁻ ion (expected m/z: ~215 for C₅H₉O₉PNa₂) .

- X-ray crystallography : Resolve absolute configuration if crystalline forms are obtainable .

Q. What role does this compound play in the pentose phosphate pathway (PPP), and how can its intracellular levels be quantified?

- Methodological Answer :

- Role in PPP : Acts as an intermediate in the oxidative branch (generating NADPH) and a product of the nonoxidative branch (substrate for nucleotide synthesis) .

- Quantification Methods :

Enzymatic assays : Couple with ribose-5-phosphate isomerase and monitor NADPH production spectrophotometrically at 340 nm .

HPLC-MS/MS : Use a C18 column with mobile phase (10 mM ammonium acetate, pH 5.0) and MRM transitions (e.g., m/z 229 → 97 for fragmentation) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s role in nucleotide synthesis versus oxidative stress responses?

- Methodological Answer : Contradictions may arise from cell-type-specific PPP flux or assay conditions. Approaches include:

- Isotopic tracing : Use ¹³C-labeled glucose to track PPP flux and correlate with nucleotide pools (via LC-MS) and ROS levels (using fluorescent probes like DCFH-DA) .

- Knockdown/overexpression models : Silence glucose-6-phosphate dehydrogenase (G6PD) to isolate oxidative vs. nonoxidative PPP contributions .

- Dose-response studies : Test varying concentrations of the compound in cancer vs. normal cell lines to assess context-dependent effects .

Q. How can hybrid compounds incorporating this molecule enhance antiplasmodial activity, as seen in recent studies?

- Methodological Answer : Recent work hybridizes the (2R,3S) scaffold with artemisinin or quinoline moieties to target Plasmodium:

- Design rationale : The phosphorylated sugar enhances membrane permeability, while the hybrid warhead (e.g., artemisinin) introduces redox-active groups .

- Activity data :

| Hybrid Compound | IC₅₀ (K1 strain) | Selectivity Index (vs. mammalian cells) |

|---|---|---|

| Artemisinin hybrid | 12 nM | >100 |

| Quinoline hybrid | 18 nM | >85 |

Q. What analytical challenges arise when detecting this compound in complex biological matrices, and how can they be mitigated?

- Methodological Answer : Challenges include low abundance, matrix interference, and phosphate-group instability. Solutions:

- Sample preparation : Deproteinize with cold acetonitrile, followed by SPE (Strata-X-AW columns) to retain acidic metabolites .

- Derivatization : Use trimethylsilylation to stabilize the phosphate group for GC-MS analysis .

- Advanced detection : Chemiluminescent substrates (e.g., alkaline phosphatase-coupled assays) improve sensitivity in blot-based quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.